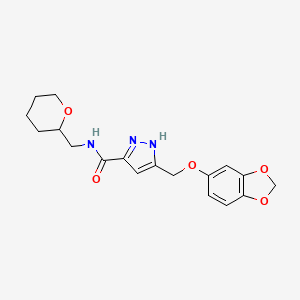![molecular formula C19H19N3O B4247708 1-[2-(2-methylphenoxy)-3-pyridinyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B4247708.png)
1-[2-(2-methylphenoxy)-3-pyridinyl]-N-(3-pyridinylmethyl)methanamine
Vue d'ensemble
Description
1-[2-(2-methylphenoxy)-3-pyridinyl]-N-(3-pyridinylmethyl)methanamine is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.152812238 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications
1-[2-(2-methylphenoxy)-3-pyridinyl]-N-(3-pyridinylmethyl)methanamine derivatives have been studied for their catalytic applications. Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and demonstrated their application in catalysis. These compounds were used to create unsymmetrical NCN′ pincer palladacycles, which showed good activity and selectivity in catalysis while remaining in the Pd(II) state (Roffe et al., 2016).
Synthesis and Characterization for Potential Applications
In another research, Pandey and Srivastava (2011) focused on synthesizing novel schiff bases of 3-aminomethyl pyridine through condensation reactions with substituted aryl aldehydes/ketones. These bases were structurally characterized using various spectroscopic methods, highlighting their potential in diverse scientific applications (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Uptake Studies
The photocytotoxicity and cellular uptake of Iron(III) complexes of pyridoxal or salicylaldehyde Schiff bases, involving this compound, were studied by Basu et al. (2015). These complexes displayed remarkable photocytotoxicity in various cancer cells and showed significant uptake in specific cellular organelles (Basu et al., 2015).
Ligand Synthesis for Complex Formation
Shukla et al. (2021) synthesized a pincer type ONN tridentate Schiff base ligand using this compound. This ligand was used to form Pd(II) complexes, which were characterized and showed excellent catalytic activity in the Suzuki-Miyaura reaction (Shukla et al., 2021).
Ligand Exchange and Spin State
Equilibria StudiesIn the field of inorganic chemistry, the ligand exchange and spin state equilibria of complexes based on ligands like this compound have been investigated. Draksharapu et al. (2012) reported on the solution chemistry of a series of Fe(II) complexes involving such ligands. Their research provided insights into the ligand dissociation and equilibrium between different spin states in aqueous solutions, which is crucial for understanding the complexes' effectiveness in applications like DNA cleavage (Draksharapu et al., 2012).
Application in Anticancer Activity
Mbugua et al. (2020) synthesized new palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands, including derivatives of this compound. These complexes were tested for their anticancer activity against various human cancer cell lines. The study highlights the potential of these complexes in developing new anticancer drugs (Mbugua et al., 2020).
Propriétés
IUPAC Name |
N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]-1-pyridin-3-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-15-6-2-3-9-18(15)23-19-17(8-5-11-22-19)14-21-13-16-7-4-10-20-12-16/h2-12,21H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTMYWBCGGEFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=N2)CNCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxybenzamide](/img/structure/B4247627.png)
![2-{[5-fluoro-2-(3-furyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B4247629.png)
![N-(1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B4247637.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]acetamide](/img/structure/B4247643.png)
![2-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4247645.png)
![1-[2-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B4247647.png)
![5-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4247651.png)
![4-ethyl-5-{1-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4247658.png)
![1-methyl-N-{3-[(5-methylpyridin-2-yl)amino]propyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B4247665.png)
![N-methyl-2-({4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}amino)ethanesulfonamide](/img/structure/B4247671.png)
![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4247678.png)
![methyl 4-{[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]amino}-4-oxobutanoate](/img/structure/B4247694.png)

![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-{2-[3-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B4247731.png)
